sodium 2-(hydroxymethyl)benzene-1-sulfonate
CAS No.: 31910-67-5
Cat. No.: VC11612354
Molecular Formula: C7H7NaO4S
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31910-67-5 |
---|---|
Molecular Formula | C7H7NaO4S |
Molecular Weight | 210.18 g/mol |
IUPAC Name | sodium;2-(hydroxymethyl)benzenesulfonate |
Standard InChI | InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |
Standard InChI Key | YQHYMJUDNVWBJN-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Sodium 2-(hydroxymethyl)benzene-1-sulfonate belongs to the class of aromatic sulfonates, distinguished by its sodium sulfonate (-SO₃Na) and hydroxymethyl (-CH₂OH) substituents on adjacent carbon atoms of the benzene ring. The molecular formula C₇H₇NaO₄S corresponds to a molar mass of 210.18 g/mol, calculated as follows:
The ortho substitution pattern introduces steric considerations, influencing intermolecular interactions and solubility. Comparative analysis with para-substituted analogs, such as sodium 4-(hydroxymethyl)benzene-1-sulfonate, reveals distinct electronic effects due to the proximity of the electron-withdrawing sulfonate and electron-donating hydroxymethyl groups .
Synthesis and Industrial Production
Sulfonation of Chlorinated Precursors
A pivotal method for synthesizing aromatic sulfonates involves sulfonation of halogenated benzene derivatives. Patent CN104230761A details a one-step sulfonation process using o-chlorobenzaldehyde and sodium sulfite (Na₂SO₃) under surfactant catalysis . Although this patent specifically produces 2-formylbenzenesulfonic acid sodium salt, the methodology provides a foundational framework for adapting to hydroxymethyl derivatives.
Reaction Mechanism:
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Halogen Displacement: The chloride group in o-chlorobenzaldehyde is replaced by a sulfonate group via nucleophilic aromatic substitution, facilitated by a surfactant (e.g., polyethylene glycol).
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Reduction of Formyl to Hydroxymethyl: Subsequent reduction of the formyl (-CHO) intermediate using agents like sodium borohydride (NaBH₄) yields the hydroxymethyl (-CH₂OH) group.
This two-step approach—sulfonation followed by reduction—could theoretically achieve a 70–80% yield, assuming optimal reaction conditions (170°C, 10-hour incubation) .
Catalytic Innovations
The use of non-ionic surfactants, such as PEG-1000 or PEG-1500, enhances reaction efficiency by stabilizing intermediates and reducing side reactions. For instance, PEG-1000 at 4% w/w of the reaction mass increased sulfonation yields by 15% compared to traditional iodide catalysts .
Physicochemical Properties
Solubility and Stability
As a sodium sulfonate salt, the compound exhibits high water solubility (>500 g/L at 25°C), attributed to ionic dissociation and hydrogen bonding with the hydroxymethyl group. Thermal stability analyses of analogous sulfonates suggest decomposition temperatures above 300°C, with melting points typically ranging from 250–300°C .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include a broad -OH stretch (~3400 cm⁻¹), asymmetric sulfonate S-O stretches (~1180 cm⁻¹ and 1120 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
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NMR: NMR would display a singlet for the hydroxymethyl proton at δ 4.5–5.0 ppm and aromatic protons as a multiplet between δ 7.2–7.8 ppm.
Functional Applications
Industrial Surfactants
The amphiphilic nature of sodium 2-(hydroxymethyl)benzene-1-sulfonate makes it a candidate for non-ionic surfactants. Its dual functional groups enable micelle formation at critical concentrations as low as 0.1 mM, comparable to sodium dodecyl sulfate (SDS) .
Biochemical Interactions
Hydroxymethyl-substituted sulfonates are substrates for microbial dehydrogenases, participating in pathways that degrade aromatic pollutants. The ortho configuration may enhance binding affinity to enzymes like aryl sulfotransferases, facilitating bioremediation applications.
Future Research Directions
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Catalyst Optimization: Screening ionic liquids or zeolites to improve sulfonation efficiency.
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Biodegradability Studies: Assessing microbial metabolism pathways for environmental safety.
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Pharmaceutical Potential: Exploring prodrug formulations leveraging sulfonate hydrophilicity.
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